2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide
Overview
Description
2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H13ClN2O5S and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0233704 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Preparation and Synthetic Applications
A Novel Method for the Preparation of Precursors
Research has demonstrated the preparation of 3-amino-4-hydroxybenzenesulfonamide precursors, employing chlorosulfonation and subsequent reactions, providing insights into the synthetic versatility of related sulfonamide compounds (Katritzky et al., 1993).
Characterization and Computational Study
A newly synthesized sulfonamide molecule was extensively characterized using structural and electronic property analyses, contributing to the understanding of intermolecular interactions and reactivity of similar sulfonamide derivatives (Murthy et al., 2018).
Synthesis of Secondary Amines
A method for synthesizing secondary amines from primary amines via 2-nitrobenzenesulfonamides showcases the functional group transformations achievable with sulfonamide intermediates (Kurosawa et al., 2003).
Biochemical and Medicinal Chemistry Applications
Antifungal Activity of Novel Compounds
A study on the synthesis of novel azetidin-2-ones with sulfonamide groups revealed potent antifungal activity, highlighting the potential therapeutic applications of sulfonamide derivatives in combating fungal infections (Gupta & Halve, 2015).
Carbonic Anhydrase Inhibitors
Research into the synthesis of [1,4]oxazepine-based primary sulfonamides has identified strong inhibition of human carbonic anhydrases, indicating the relevance of sulfonamide derivatives in designing inhibitors for therapeutic targets (Sapegin et al., 2018).
Chemical Synthesis and Photodynamic Therapy
Cyanation and Denitrosation Reactions
A study on the rhodium-catalyzed cyanation of aromatic C-H bonds, using N-nitroso as the directing group, emphasizes the utility of sulfonamide derivatives in complex synthetic transformations (Dong et al., 2015).
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups showcases their potential use in photodynamic therapy due to high singlet oxygen quantum yield, indicating the importance of sulfonamide derivatives in the development of new therapeutic agents (Pişkin et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-16(10-3-6-12(22-2)7-4-10)23(20,21)14-9-11(17(18)19)5-8-13(14)15/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEXTOUZOHASDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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